Lipophilicity (XlogP) as a Determinant of CNS Permeability Versus Unsubstituted Isoxazole Core
The predicted XlogP of 5-(1,3-Benzodioxol-5-yl)-3-(chloromethyl)isoxazole (2.3) [1] is significantly higher than that of the unsubstituted isoxazole core (~0.0) [2], indicating enhanced lipophilicity conferred by the benzodioxole and chloromethyl substituents. This property is critical for crossing the blood-brain barrier, with a predicted topological polar surface area (tPSA) of 44.5 Ų [1] also within the optimal range for CNS drug candidates.
| Evidence Dimension | Lipophilicity (XlogP) |
|---|---|
| Target Compound Data | XlogP = 2.3 |
| Comparator Or Baseline | Unsubstituted isoxazole core (predicted XlogP ≈ 0.0) |
| Quantified Difference | +2.3 logP units |
| Conditions | Predicted via computational method (XlogP3-AA) |
Why This Matters
The higher XlogP positions this compound for applications requiring passive diffusion across lipid membranes, notably in CNS-targeted drug discovery programs.
- [1] Chem960. 5-(1,3-Benzodioxol-5-yl)-3-(chloromethyl)isoxazole. CAS 1105191-39-6. View Source
- [2] PubChem. Isoxazole (Compound Summary). CID 9250. View Source
